molecular formula C4H18N3Na2O10P B8023570 Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate

Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate

Cat. No.: B8023570
M. Wt: 345.15 g/mol
InChI Key: PCJPTQMLCUIKFP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired tetrahydrate form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The final product is then crystallized and dried to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis and substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include creatinine phosphate, creatine, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for creatine kinase assays.

    Biology: The compound is studied for its role in muscle metabolism and energy storage.

    Medicine: It is used in the treatment of conditions related to muscle energy metabolism, such as muscular dystrophy and heart failure.

    Industry: It is used in the formulation of dietary supplements and sports nutrition products.

Mechanism of Action

The compound exerts its effects by serving as a substrate for creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming ATP. This reaction is crucial for the rapid regeneration of ATP during muscle contraction. The molecular targets involved include creatine kinase and ATP, and the pathway primarily involves the phosphocreatine system .

Comparison with Similar Compounds

Similar Compounds

    Creatine monohydrate: A widely used dietary supplement that also serves as a precursor to phosphocreatine.

    Creatine ethyl ester: A derivative of creatine that is believed to have better absorption properties.

    Creatine hydrochloride: Another derivative with improved solubility and absorption.

Uniqueness

Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate is unique due to its specific role in the rapid regeneration of ATP in muscle tissues. Its tetrahydrate form ensures better stability and solubility, making it more effective in various applications compared to its similar compounds .

Properties

IUPAC Name

disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.2Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4);4*1H2/q;2*+1;;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJPTQMLCUIKFP-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18N3Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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